![molecular formula C15H13Cl2O2PS B12897484 Ethanethioic acid, S-[[bis(4-chlorophenyl)phosphinyl]methyl] ester CAS No. 866363-66-8](/img/structure/B12897484.png)
Ethanethioic acid, S-[[bis(4-chlorophenyl)phosphinyl]methyl] ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-((Bis(4-chlorophenyl)phosphoryl)methyl) ethanethioate: is an organophosphorus compound characterized by the presence of bis(4-chlorophenyl)phosphoryl and ethanethioate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-((Bis(4-chlorophenyl)phosphoryl)methyl) ethanethioate typically involves the reaction of bis(4-chlorophenyl)phosphoryl chloride with ethanethiol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the thiol group replaces the chloride atom.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the ethanethioate group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphoryl group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine oxides.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis for the introduction of phosphoryl and thioate groups.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine:
- Explored for its potential use in drug development, particularly as an anticancer agent.
Industry:
- Utilized in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of S-((Bis(4-chlorophenyl)phosphoryl)methyl) ethanethioate involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparaison Avec Des Composés Similaires
Bis(4-chlorophenyl) sulfone: Similar in structure but lacks the ethanethioate group.
Bis(4-chlorophenyl)phosphoryl chloride: Precursor to the target compound, lacks the thioate group.
Uniqueness: S-((Bis(4-chlorophenyl)phosphoryl)methyl) ethanethioate is unique due to the presence of both phosphoryl and thioate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it versatile for various applications compared to its analogs.
Propriétés
Numéro CAS |
866363-66-8 |
|---|---|
Formule moléculaire |
C15H13Cl2O2PS |
Poids moléculaire |
359.2 g/mol |
Nom IUPAC |
S-[bis(4-chlorophenyl)phosphorylmethyl] ethanethioate |
InChI |
InChI=1S/C15H13Cl2O2PS/c1-11(18)21-10-20(19,14-6-2-12(16)3-7-14)15-8-4-13(17)5-9-15/h2-9H,10H2,1H3 |
Clé InChI |
NUAQVYPFBCGYQT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCP(=O)(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


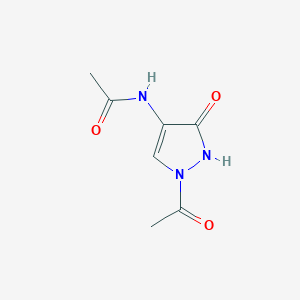
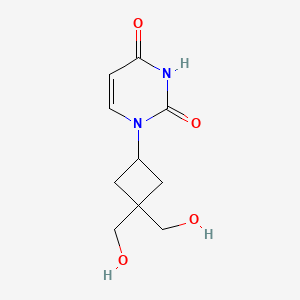
![2-Methyl-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12897414.png)
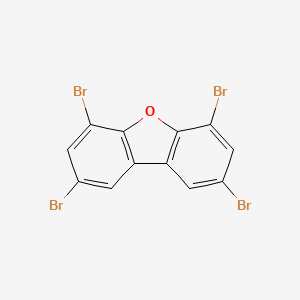
![2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol](/img/structure/B12897425.png)
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B12897433.png)
![Dibenzo[b,d]furan-4-yl benzoate](/img/structure/B12897441.png)
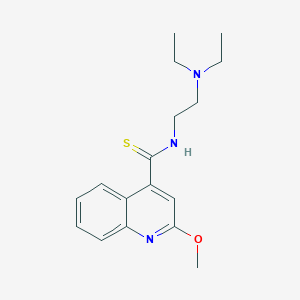
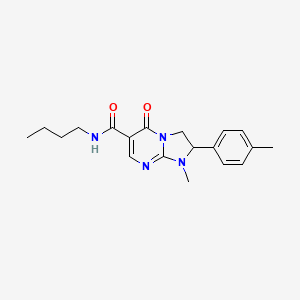
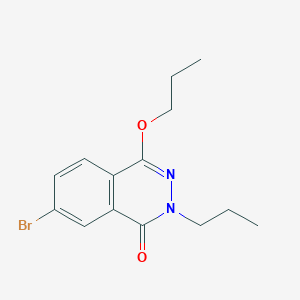
![N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-threoninamide](/img/structure/B12897464.png)
![4-Ethoxy-2-hydroxybenzo[d]oxazole](/img/structure/B12897474.png)
![3-Methyl-1,5-diphenyl-1,2-dihydroimidazo[4,5-c]pyrazole](/img/structure/B12897486.png)
![4-Oxazolecarboxylic acid, 5-[2-(acetylamino)phenyl]-, methyl ester](/img/structure/B12897489.png)
